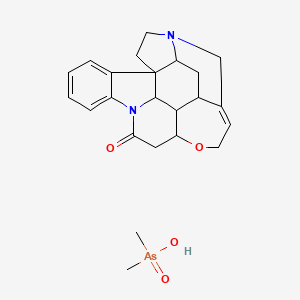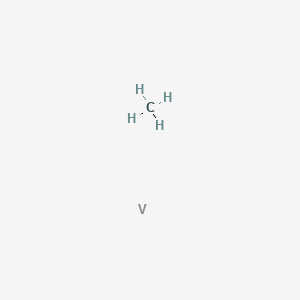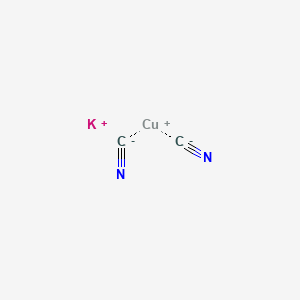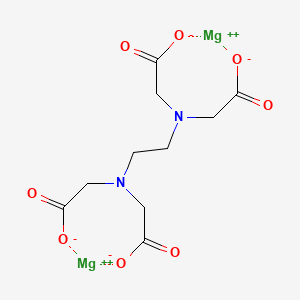
Aluminum silicate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of aluminum silicate typically involves thermal, mechanical, or a combination of mechanical-thermal activation of chemical reactions. Recent progress highlights the use of combustion synthesis (CS) and mechanosynthesis (MS) for the production of micro and nano aluminum-based composites, which involve aluminum silicate. The combined mechanical-thermal synthesis (MTS) approach has enhanced the reaction kinetics and extended concentration limits, demonstrating the viability of producing advanced materials through these methods (B. S. Reddy, K. Das, & Siddhartha Das, 2007).
Applications De Recherche Scientifique
Biogeochemical Cycling
Aluminum silicate plays a crucial role in the biogeochemical cycling of silicon from land to ocean. Studies have highlighted the need to refine methodologies for determining biogenic silica (BSi) concentrations due to substantial contributions from nonbiogenic sources of silicon dissolving during alkaline extractions. Continuous analysis methods suggest that traditional extraction protocols may overestimate BSi content by dissolving nonbiogenic Si fractions, affecting interpretations especially in soil horizons, rivers, and coastal sediments (Barão et al., 2015).
Material Science Applications
Aluminum silicate-based nanostructures have potential applications as photocatalysts, luminophores, and sensors. The sol-gel method has been used to prepare NiO-Al2O3-SiO2 nanocomposites, showcasing the nanostructural properties beneficial for these applications (Antoshkina, Rakova, & Efremov, 2019).
Cement Production
The chemical-mineralogical composition and phase transformations of silicate systems in cement clinker production have been extensively studied. Using unenriched kaolin and fly ash as alumina-silica-containing components in the raw material mixtures demonstrates the potential for adjusting the kinetics and direction of phase transformations, which is crucial for cement technology (Tsybenko, Chernyak, Salnik, & Dorogan, 2018).
Corrosion Inhibition
Research has explored the use of silica sand modified aluminum composites to improve corrosion resistance and mechanical properties. This work has implications for the use of aluminum silicate in engineering applications, such as in the aerospace industry, where high strength-to-weight ratios are essential (Daniel-Mkpume et al., 2019). Additionally, surface modification techniques have been developed to improve the corrosion resistance of aluminum alloys, demonstrating the potential of silicate-based corrosion inhibitors derived from paddy residue (Mohamad, Jalar, & Othman, 2014).
Mécanisme D'action
Target of Action
Aluminum silicate is a compound derived from aluminum oxide (Al2O3) and silicon dioxide (SiO2). It is often expressed as xAl2O3·ySiO2·zH2O . It is a naturally occurring mineral and is also synthetically produced. The primary targets of aluminum silicate are the gastrointestinal tract and the skin, where it acts as an absorbent, anticaking agent, opacifying agent, viscosity-increasing agent, suspending agent, tablet and capsule disintegrant, and tablet binder .
Mode of Action
Aluminum silicate interacts with its targets primarily through physical absorption and ion exchange processes. In the stomach, aluminum silicate reacts with acid to increase the pH, neutralizing excess acid and reducing symptoms of heartburn, sour stomach, or acid indigestion . In the environment, aluminum silicate can act as an ion exchange builder, inactivating the hardness of water by either keeping calcium ions in solution, by precipitation, or by ion exchange .
Biochemical Pathways
These charges must be balanced by trapping positive ions: H+, Na+, K+, Ca2+, Cu2+, or Mg2+ .
Pharmacokinetics
It is known that aluminum silicate is virtually insoluble in water and many organic solvents . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties are likely minimal, impacting its bioavailability.
Result of Action
The result of aluminum silicate’s action is primarily the neutralization of excess acid in the stomach, reducing or eliminating symptoms of heartburn, sour stomach, or acid indigestion . In the environment, it can help inactivate the hardness of water . In cosmetic and pharmaceutical applications, it can act as an absorbent, anticaking agent, and more .
Action Environment
The action of aluminum silicate can be influenced by environmental factors. For example, the temperature resistance of aluminum silicate increases as the percentage of alumina (Al2O3) increases . This property is particularly relevant in industrial applications where aluminum silicate is used in high-temperature environments. Furthermore, the pH of the environment can influence the ion exchange properties of aluminum silicate .
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of aluminum silicate can be achieved through a hydrothermal method. This involves the reaction of aluminum sulfate and sodium silicate in an autoclave at high temperature and pressure.", "Starting Materials": [ "Aluminum sulfate", "Sodium silicate", "Water" ], "Reaction": [ "Mix aluminum sulfate and sodium silicate in water to form a solution.", "Transfer the solution to an autoclave and heat to 200-300°C at a pressure of 10-20 atm.", "Maintain the temperature and pressure for several hours to allow the reaction to occur.", "Cool the autoclave and collect the solid product, which is aluminum silicate." ] } | |
Numéro CAS |
12428-46-5 |
Nom du produit |
Aluminum silicate |
Formule moléculaire |
Al2O9Si3 |
Poids moléculaire |
282.21 |
Origine du produit |
United States |
Q & A
Q1: What is the molecular formula and weight of aluminum silicate?
A1: Aluminum silicate does not have a single, fixed molecular formula or weight. Its composition varies depending on the specific type and source. For example, the naturally occurring mineral kaolinite, a type of aluminum silicate, has the formula Al2Si2O5(OH)4 [].
Q2: Are there spectroscopic techniques used to characterize aluminum silicate?
A2: Yes, several spectroscopic techniques are used to characterize aluminum silicate, including:
- X-ray Diffraction (XRD): This technique is used to determine the crystalline structure and phase identification of aluminum silicates [, , ].
- Infrared Spectroscopy (IR): IR spectroscopy helps identify functional groups and chemical bonds present in aluminum silicates, providing insights into their structure and composition [, , ].
- Nuclear Magnetic Resonance (NMR): Solid-state NMR, particularly 27Al NMR, is employed to study the coordination environment of aluminum atoms within the aluminum silicate structure [].
Q3: What are the typical applications of aluminum silicate fibers?
A3: Aluminum silicate fibers, valued for their high-temperature stability and thermal insulation properties, find use in various applications such as:
- Refractory Materials: They are used in furnaces, kilns, and other high-temperature environments due to their excellent resistance to heat and chemical attack [, , ].
- Thermal Insulation: Aluminum silicate fibers are incorporated into insulation materials for buildings, aerospace components, and industrial equipment to reduce heat transfer [, , , ].
- Filtration: They can be utilized in high-temperature filtration systems to remove particulate matter from gases [].
Q4: How does the addition of aluminum silicate affect the properties of polymers like PVC?
A4: Incorporating modified aluminum silicate into Polyvinyl Chloride (PVC) profiles offers several advantages [, ]:
Q5: How does the concentration of magnesium aluminum silicate impact a slurry's rheological properties?
A5: The addition of Laponite® (a synthetic lithium aluminum silicate) to a kaolin-bentonite slurry significantly impacts its rheological properties []:
Q6: Can aluminum silicates act as catalysts?
A6: Yes, ordered mesoporous aluminum silicates, synthesized using the sol-gel method, exhibit strong acid sites and catalytic activity [].
Q7: In what reactions are mesoporous aluminum silicates catalytically active?
A7: Mesoporous aluminum silicates effectively catalyze the Friedel-Crafts alkylation reaction, as demonstrated with the alkylation of anisole and benzyl alcohol [].
Q8: How does the Si/Al ratio in mesoporous aluminum silicates affect their catalytic activity?
A8: The Si/Al ratio significantly influences the acidic properties and catalytic activity of mesoporous aluminum silicates. Research suggests that aluminum silicates with a Si/Al molar ratio of 10 exhibit the highest Brønsted acidic sites and, consequently, the best catalytic activity in Friedel-Crafts alkylation reactions [].
Q9: Are aluminum silicates considered safe for use in cosmetic formulations?
A9: The Cosmetic Ingredient Review (CIR) Expert Panel, after reviewing the safety of various silicates including aluminum silicate, concluded that these ingredients are safe for use in cosmetic formulations as they are currently used [].
Q10: What are the potential health concerns associated with occupational exposure to aluminum silicate dust?
A10: While generally considered safe for topical use, occupational inhalation of aluminum silicate dust has been linked to pulmonary health issues:
- Fibrosis and Pneumoconiosis: Extensive studies on workers involved in mining and processing aluminum silicate have reported cases of fibrosis and pneumoconiosis, highlighting the importance of proper safety measures and dust control in occupational settings [].
Q11: Is there evidence of aluminum silicate's toxicity towards specific cell types?
A11: Research indicates that while aluminum silicates seem relatively harmless to epithelial cells, they exhibit some toxicity towards endothelial cells and macrophages []. Specifically, WoundStat (a hemostatic agent containing aluminum silicate) showed higher toxicity compared to kaolin and QuikClot ACS+ at equivalent doses []. This cytotoxicity appears to arise from direct contact between the minerals and the cells present in wounds.
Q12: How can aluminum silicate be utilized to treat wastewater?
A12: Aluminum silicate, particularly when treated with hydrochloric acid, acts as an effective filter material in biological aerated filters for treating river sewage []. It facilitates the removal of:
- Phosphate: The acid treatment releases cations like Ca2+, Mg2+, Fe3+, and Al3+, which react with phosphate in the sewage, leading to its precipitation and removal with high efficiency (over 52%) [].
- COD, NH3-N, and SS: The filter also demonstrates good removal rates for Chemical Oxygen Demand (COD), ammonia nitrogen (NH3-N), and Suspended Solids (SS), highlighting its potential as a multi-contaminant removal technology [].
Q13: Are there alternative fillers to aluminum silicate in papermaking?
A13: Yes, precipitated calcium carbonate is a commonly used alternative filler to aluminum silicate in papermaking. While both can enhance ash content and filler retention, they impact paper properties differently [].
Q14: Can aluminum silicate be used in drug delivery systems?
A14: Yes, research demonstrates the potential of magnesium aluminum silicate (MAS) in drug delivery systems, particularly for nicotine []. Formulating nicotine with MAS into microparticles using lyophilization offers promising features:
Q15: How do the preparation conditions affect the properties of nicotine-MAS microparticles?
A15: The preparation pH and nicotine-MAS ratio significantly influence the characteristics of nicotine-MAS microparticles:
- Particle Size and Nicotine Content: Increasing the nicotine amount during preparation leads to larger microparticles with higher nicotine content [].
- Drug Release and Permeation: Microparticles prepared at a lower pH (pH 4) exhibit a slower nicotine permeation rate across porcine mucosal membranes compared to those prepared at pH 7 [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








